1-(Difluoromethoxy)-3-methoxy benzene

Description

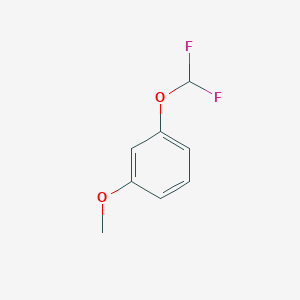

1-(Difluoromethoxy)-3-methoxy benzene is a disubstituted benzene derivative featuring a difluoromethoxy (–OCF₂H) group at the 1-position and a methoxy (–OCH₃) group at the 3-position. The difluoromethoxy moiety is known for its electron-withdrawing properties, which enhance metabolic stability and influence electronic distribution in aromatic systems, making it a critical functional group in medicinal chemistry and agrochemical intermediates . The methoxy group, as an electron-donating substituent, contrasts with the difluoromethoxy group, creating a unique electronic environment that may modulate reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

1-(difluoromethoxy)-3-methoxybenzene |

InChI |

InChI=1S/C8H8F2O2/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8H,1H3 |

InChI Key |

ACBDTTZRCYKEOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitro-Substituted Analogues

- 1-(Difluoromethoxy)-3-nitrobenzene (CAS 22236-07-3): Replacing the 3-methoxy group with a nitro (–NO₂) group introduces a stronger electron-withdrawing effect. This enhances electrophilic substitution reactivity at meta/para positions and may increase oxidative stability but reduce solubility in polar solvents compared to the methoxy analogue .

- 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (CAS 83189-97-3) : The combination of bromo (–Br) and nitro groups creates a highly electron-deficient aromatic ring. Such compounds are often intermediates in Suzuki-Miyaura coupling reactions, whereas the methoxy group in the target compound may limit cross-coupling reactivity .

Brominated Derivatives

- 1-Bromo-2-(difluoromethoxy)benzene : Bromine at the 1-position increases molecular weight and polarizability, enhancing halogen-bonding interactions in crystal engineering. However, the absence of a 3-methoxy group reduces steric hindrance, favoring planar molecular conformations in solid-state structures .

Structural and Crystallographic Insights

- Triazole-Carboxamide Derivatives : In 1-[4-(difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide, the difluoromethoxy-substituted benzene ring forms a dihedral angle of 3.6° with the triazole ring, indicating near-planar geometry. The CHF₂ group is twisted 14.9° from the benzene plane, suggesting steric interactions that could influence binding in biological targets . This contrasts with the 3-methoxy group in the target compound, which may adopt a more coplanar arrangement due to smaller steric bulk.

Preparation Methods

Reaction Conditions and Reagents

The most efficient method involves nucleophilic difluoromethylation using sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions:

Procedure :

-

Dissolve 3-methoxyphenol (10.0 g, 72.5 mmol) in anhydrous DMF (150 mL).

-

Add ClCF₂COONa (28.6 g, 181 mmol, 2.5 eq.) and Cs₂CO₃ (35.4 g, 109 mmol, 1.5 eq.).

-

Heat to 100°C under nitrogen for 5 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 4:1).

Table 1: Optimization Parameters for Difluoromethylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–110°C | <80°C: <50% yield |

| Base | Cs₂CO₃ > K₂CO₃ | Cs⁺ enhances nucleophilicity |

| Solvent | DMF > DMSO | Polarity stabilizes transition state |

| Reaction Time | 4–6 hours | Prolonged time increases decomposition |

Mechanistic Insights

The reaction proceeds via a concerted nucleophilic aromatic substitution (SNAr) mechanism:

-

Deprotonation of 3-methoxyphenol by Cs₂CO₃ forms a phenoxide ion.

-

ClCF₂COO⁻ acts as a difluorocarbene source, generating CF₂ via thermal decomposition.

-

CF₂ inserts into the O–H bond, forming the difluoromethoxy group.

Key Intermediate :

Alternative Halogen Exchange Strategies

From 1-Chloro-3-methoxybenzene

A two-step halogen exchange process is viable for large-scale synthesis:

-

Chlorination : Treat 3-methoxyphenol with PCl₅ to form 1-chloro-3-methoxybenzene.

-

Fluorination : React with KF/18-crown-6 in DMF at 120°C for 12 hours.

Limitations :

-

Lower regioselectivity (∼60% yield).

-

Requires harsh conditions, leading to side products like difluorinated analogs.

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.21 (t, J = 8.4 Hz, 1H, Ar-H),

-

δ 6.68–6.61 (m, 3H, Ar-H),

-

δ 3.85 (s, 3H, OCH₃),

¹⁹F NMR (376 MHz, CDCl₃) :

IR (ATR) :

Purity Assessment

HPLC Analysis :

-

Column: C18 (4.6 × 150 mm, 5 μm),

-

Mobile Phase: ACN/H₂O (70:30),

-

Retention Time: 4.2 min,

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves safety and efficiency:

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethoxy)-3-methoxy benzene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or electrophilic aromatic substitution reactions. For example, halogenation reactions using catalysts (e.g., AlCl₃) or fluorinating agents (e.g., DAST) can introduce difluoromethoxy groups . Key factors include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Catalysts : Lewis acids (e.g., BF₃) optimize electrophilic substitution .

Methodological validation via TLC or GC-MS is critical to monitor progress .

Q. How can spectroscopic techniques characterize this compound?

- NMR : ¹⁹F NMR identifies difluoromethoxy groups (δ ~ -80 to -90 ppm) . ¹H NMR resolves methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ .

Q. What are the compound’s key physicochemical properties, and how are they determined experimentally?

- Lipophilicity (LogP) : Measured via HPLC or shake-flask methods; the difluoromethoxy group increases hydrophobicity (LogP ~2.5–3.0) .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (typically >200°C) .

- Solubility : Tested in DMSO, ethanol, and water; low aqueous solubility (<1 mg/mL) is common due to aromatic fluorination .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the -OCF₂ group deactivates the benzene ring, directing electrophiles to meta/para positions. This impacts:

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Meta-analysis : Cross-reference PubChem, SciFinder, and patent databases to identify reproducible trends .

- Dose-response studies : Test compound libraries in standardized assays (e.g., MIC for antimicrobial activity) to isolate structure-activity relationships (SAR) .

- Crystallography : Resolve binding modes (e.g., enzyme inhibition via X-ray co-crystallography) .

Q. How can AI-driven retrosynthetic tools improve pathway design for derivatives?

Platforms like Pistachio or Reaxys leverage reaction databases to propose routes. For example:

- One-step synthesis : Direct fluorination of 3-methoxyphenol using Selectfluor .

- Multi-step routes : Halogenation followed by Ullmann coupling for biaryl derivatives .

Validation with synthetic feasibility scores (e.g., route complexity <5 steps) ensures practicality .

Q. What advanced techniques quantify metabolic stability in pharmacokinetic studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess isoform-specific interactions (e.g., CYP3A4) .

- Plasma stability tests : Monitor degradation in plasma (37°C, 24h) to predict in vivo behavior .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.